methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived heterocyclic compound characterized by a cyclopenta[b]thiophene core substituted with a methyl ester group at position 3 and a complex acylated amino group at position 2. The amino group is further functionalized with an (acetyloxy)(phenyl)acetyl moiety, introducing both aromatic (phenyl) and ester (acetyloxy) functionalities. Its synthesis likely follows the Gewald reaction pathway, a well-established method for preparing 2-aminothiophene derivatives via condensation of ketones, cyanoacetate esters, and elemental sulfur in the presence of a base .
Properties
Molecular Formula |
C19H19NO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-11(21)25-16(12-7-4-3-5-8-12)17(22)20-18-15(19(23)24-2)13-9-6-10-14(13)26-18/h3-5,7-8,16H,6,9-10H2,1-2H3,(H,20,22) |
InChI Key |
SAJNKAHMFSPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This intermediate product is then subjected to further reactions to introduce the acetyloxy and phenylacetylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and acetyloxy groups:
For example, the methyl ester at position 3 can hydrolyze to form the corresponding carboxylic acid, a common modification to enhance solubility for pharmacological studies. Similarly, the acetyloxy group undergoes cleavage to yield a hydroxyl-substituted intermediate, which may participate in further reactions like glycosylation or phosphorylation .
Nucleophilic Substitution
The amide and ester groups are susceptible to nucleophilic attack:
| Site | Nucleophile | Product |
|---|---|---|
| Amide nitrogen | Grignard reagents | Substituted amines or ketones |
| Ester carbonyl | Alcohols (transesterification) | Alternate esters (e.g., ethyl or benzyl esters) |
In studies of structurally related cyclopentathiophene derivatives, the amide nitrogen has been shown to react with organometallic reagents to form secondary amines, enabling side-chain diversification . Transesterification reactions modify the ester group, which is critical for tuning the compound’s pharmacokinetic properties.
Cyclocondensation and Ring Functionalization
The cyclopentathiophene core participates in cyclocondensation and electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Outcome |
|---|---|---|
| Sulfur oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide or sulfone derivatives |
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted thiophene ring |
The thiophene ring’s electron-rich nature facilitates nitration or halogenation at specific positions, as demonstrated in analogous compounds . Oxidation of the sulfur atom alters electronic properties, potentially enhancing interactions with biological targets .
Pharmacological Modifications
Structural analogs highlight reactivity relevant to drug development:
| Modification | Purpose | Example |
|---|---|---|
| Trifluoromethylation | Enhance metabolic stability | CF₃-substituted derivatives (see ) |
| Methylsulfanylation | Improve binding affinity | –SCH₃ analogs (patent data ) |
For instance, trifluoromethylation at the phenylacetyl group increases lipophilicity and resistance to enzymatic degradation . These modifications are guided by structure-activity relationship (SAR) studies, where reactivity at specific sites correlates with enhanced biological activity.
Spectroscopic Characterization
Key techniques for monitoring reactions include:
Thermal and Stability Data
The compound’s stability under varying conditions informs synthetic strategies:
Scientific Research Applications
Chemical Properties and Reactions
This compound features a cyclopenta[b]thiophene core and is characterized by its unique functional groups, which allow it to participate in various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts functional groups to their reduced forms.
- Substitution : Involves replacing functional groups with other groups.
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The specific conditions (temperature, solvent, pH) are crucial for achieving desired transformations .
Chemistry
In synthetic organic chemistry, methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a building block for more complex molecules. It is utilized in the synthesis of derivatives that exhibit biological activity, particularly in the development of anticancer agents .
The compound has shown promising results in biological studies:
- Anticancer Activity : Preliminary studies indicate its potential to inhibit tumor cell growth. For instance, derivatives of this compound were evaluated against various cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, demonstrating significant cytotoxicity .
- Mechanism of Action : It may interact with specific molecular targets such as enzymes or receptors, modifying their activity and leading to therapeutic effects. Further molecular docking studies have been conducted to predict its interactions with targets like EGFR and PI3K .
Pharmacological Studies
The compound's pharmacokinetic properties are being explored through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This research aims to understand its bioavailability and potential therapeutic windows .
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HepG2 | 34.81 | Significant inhibition observed |
| MCF-7 | 49.25 | Comparable activity to doxorubicin |
| HCT-116 | 221.7 | Lower cytotoxicity profile |
Table 2: Reaction Types and Products
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides, Sulfones |
| Reduction | Alcohols, Amines |
| Substitution | Various substituted derivatives |
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior inhibitory effects compared to established chemotherapeutics . This highlights the potential for developing new cancer therapies based on this compound.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of the compound's derivatives to specific protein targets related to cancer progression. These studies provide insights into the structural requirements for biological activity and guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, which exhibit structural variations primarily in the substituents at the 2-amino position. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
*Calculated based on molecular formula.
Crystallographic and Computational Studies
- Structural elucidation of analogs (e.g., ) relies on X-ray crystallography using programs like SHELX and visualization tools like ORTEP .
- Computational analyses (e.g., XLogP3, topological polar surface area) for the ethyl 4-phenylbenzoyl analog predict moderate lipophilicity (XLogP3 = 5.9) and membrane permeability .
Biological Activity
Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that likely possesses biological activities due to its structural components. Compounds with similar frameworks often exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
1. Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by:
- Functional Groups : The presence of acetyloxy and phenyl groups may enhance lipophilicity, thereby improving membrane permeability and bioavailability.
- Cyclopentathiophene Core : This heterocyclic structure is known for its potential in medicinal chemistry, particularly in developing novel therapeutic agents.
2. Anticancer Activity
Research indicates that compounds containing thiophene derivatives often exhibit anticancer properties. For example:
- Mechanism of Action : Many thiophene-based compounds are known to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic proteins.
- Case Studies : A study on related thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential for further development in cancer therapeutics.
3. Antimicrobial Properties
Compounds with similar acetyloxy and phenylacetyl moieties have shown antimicrobial activity:
- In vitro Studies : Several studies have reported that derivatives with these functional groups can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
- Examples : Acetylated phenolic compounds have been explored for their antibacterial properties against resistant strains of bacteria.
4. Anti-inflammatory Effects
Research has also indicated that certain thiophene derivatives possess anti-inflammatory properties:
- Mechanisms : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2, leading to reduced inflammation.
- Clinical Relevance : Anti-inflammatory agents derived from similar structures are being investigated for treating chronic inflammatory diseases.
Data Table
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between amino-thiophene precursors and acylating agents. Key steps include:
- Reagent Selection : Use of benzoylisothiocyanate or phenyl isothiocyanate for introducing the thioureido group ().
- Solvent System : 1,4-dioxane or ethanol under reflux ().
- Catalysis : Glacial acetic acid as a catalyst for Schiff base formation ().
- Purification : Recrystallization from ethanol or isopropyl alcohol ().
Q. Critical Factors for Yield Optimization :
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Critical for verifying substituent positions and confirming amide/thiophene ring integration (e.g., shifts at δ 2.5–3.5 ppm for cyclopentane protons) ().
- HRMS-ESI : Validates molecular weight (e.g., experimental m/z 390.1370 matching calculated values) ().
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns ( used this to confirm thioureido group geometry).
Q. What safety protocols are required for handling this compound?
Methodological Answer: Based on SDS data for structurally similar thiophene derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation ( classifies respiratory toxicity under Category 3).
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().
Q. Reference :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Use HPLC (>95% purity) and HRMS to confirm batch consistency ().
- Assay Conditions : Standardize cell lines/pH (e.g., used proximate chemical analyses for reproducibility).
- Metabolite Interference : Conduct stability studies in buffers (e.g., ’s focus on abiotic transformations).
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
Methodological Answer: Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis/Photolysis : Expose the compound to UV light or varying pH ().
- LC-MS/MS : Track degradation products (e.g., quinones from oxidation; ).
Field Studies :
Q. How can computational modeling predict bioactivity and optimize derivatives?
Methodological Answer:
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene rings) with activity ( used PubChem data for SMILES-based predictions).
- Docking Studies : Target NF-κB or cyclooxygenase enzymes (hypothesized in but exclude commercial sources).
- ADMET Prediction : Estimate logP (XlogP ~4; ) to optimize bioavailability.
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
